

# Application Note: Quantification of Meclozine Dihydrochloride using a Validated HPLC-UV Method

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## Compound of Interest

Compound Name: *Meclozine Dihydrochloride*

Cat. No.: *B001051*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Meclozine Dihydrochloride** is a first-generation antihistamine and antiemetic agent commonly used for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo. Accurate and reliable quantification of **Meclozine Dihydrochloride** in bulk drug and pharmaceutical dosage forms is crucial for quality control and regulatory compliance. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of **Meclozine Dihydrochloride**. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, and reliability.

## Experimental Protocol

This protocol provides a detailed procedure for the quantification of **Meclozine Dihydrochloride** using a reversed-phase HPLC-UV system.

### 1. Materials and Reagents

- **Meclozine Dihydrochloride** reference standard
- HPLC grade Methanol

- HPLC grade Acetonitrile
- HPLC grade Water
- Orthophosphoric acid (OPA)
- Triethylamine
- Sodium 1-heptanesulfonate
- Potassium dihydrogen phosphate
- Tablets containing **Meclozine Dihydrochloride**

## 2. Equipment

- HPLC system with a UV-Visible detector
- Analytical balance
- Ultrasonic bath
- pH meter
- Volumetric flasks and pipettes
- Syringe filters (0.45 µm)

## 3. Chromatographic Conditions

A summary of various validated HPLC methods is presented below. Method 1 is detailed in this protocol.

| Parameter            | Method 1[1]  | Method 2[2][3]   | Method 3[4]  | Method 4[5][6]  |
|----------------------|--|--|--|---|
| Column               | Cosmosil C18<br>(250 x 4.6 mm, 5 µm)                     | C8 (250 x 4.6 mm, 5 µm)  | L1 packing (4.6 mm x 25 cm, 5 µm)  | UHPLC Column  |
| Mobile Phase         | Methanol: Water (65:35 v/v), pH adjusted to 3.0 with OPA | 0.2% Triethylamine in water: Methanol (65:35 v/v), pH adjusted to 3.0 with OPA | 1.5 g Sodium 1-heptanesulfonate in 300 mL water and 700 mL acetonitrile, pH adjusted to 4 with 0.1 N sulfuric acid | Acetonitrile: Water (60:30 v/v) with 0.7 g/100 mL monobasic sodium phosphate, pH adjusted to 4 with phosphoric acid |
| Flow Rate            | 0.9 mL/min   | 1.0 mL/min   | Not Specified  | 1.5 mL/min  |
| Detection Wavelength | 225 nm   | 229 nm   | 230 nm   | 232 nm  |
| Injection Volume     | Not Specified  | Not Specified  | Not Specified  | Not Specified   |
| Temperature          | Ambient  | Ambient  | Ambient  | Ambient   |

#### 4. Preparation of Standard Solutions

- **Standard Stock Solution (100 µg/mL):** Accurately weigh 10 mg of **Meclozine Dihydrochloride** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- **Working Standard Solutions:** Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 5-25 µg/mL).[7]

#### 5. Preparation of Sample Solutions (from Tablets)

- Weigh and finely powder not fewer than 20 tablets.

- Accurately weigh a portion of the powder equivalent to 10 mg of **Meclozine Dihydrochloride** and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
- Dilute to volume with the mobile phase and mix well.
- Filter the solution through a 0.45  $\mu\text{m}$  syringe filter, discarding the first few mL of the filtrate.
- Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

## 6. System Suitability

Before sample analysis, inject a standard solution multiple times (e.g.,  $n=6$ ) to evaluate the system suitability. The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.

## 7. Analysis

Inject equal volumes of the standard and sample solutions into the chromatograph. Record the chromatograms and measure the peak areas.

## 8. Calculation

Calculate the amount of **Meclozine Dihydrochloride** in the sample using the following formula:

Where:

- $A_{\text{sample}}$  = Peak area of **Meclozine Dihydrochloride** in the sample solution
- $A_{\text{standard}}$  = Peak area of **Meclozine Dihydrochloride** in the standard solution
- $C_{\text{standard}}$  = Concentration of the standard solution ( $\mu\text{g/mL}$ )
- $C_{\text{sample}}$  = Concentration of the sample solution ( $\mu\text{g/mL}$ )

## Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, and the results are summarized in the tables below.

Table 1: System Suitability and Specificity

| Parameter            | Result   |
|----------------------|--|
| Retention Time (min) | 3.846[1]   |
| Theoretical Plates   | > 2000   |
| Tailing Factor       | < 2  |
| Specificity          | The method is specific as there is no interference from excipients at the retention time of Meclozine. |

Table 2: Linearity

| Concentration Range (µg/mL) | Correlation Coefficient (r <sup>2</sup> ) |
|-----------------------------|---|
| 5 - 25[7]                   | 0.999[7]                                  |
| 10 - 120                    | 0.9996[8]                                 |

Table 3: Precision

| Precision Type | %RSD |
|----------------|------|
| Intraday       | < 2% |
| Interday       | < 2% |

Table 4: Accuracy (Recovery)

| Spiked Level | % Recovery        |
|--------------|-------------------|
| 80%          | 98.78 - 101.83[8] |
| 100%         | 98.78 - 101.83[8] |
| 120%         | 98.78 - 101.83[8] |

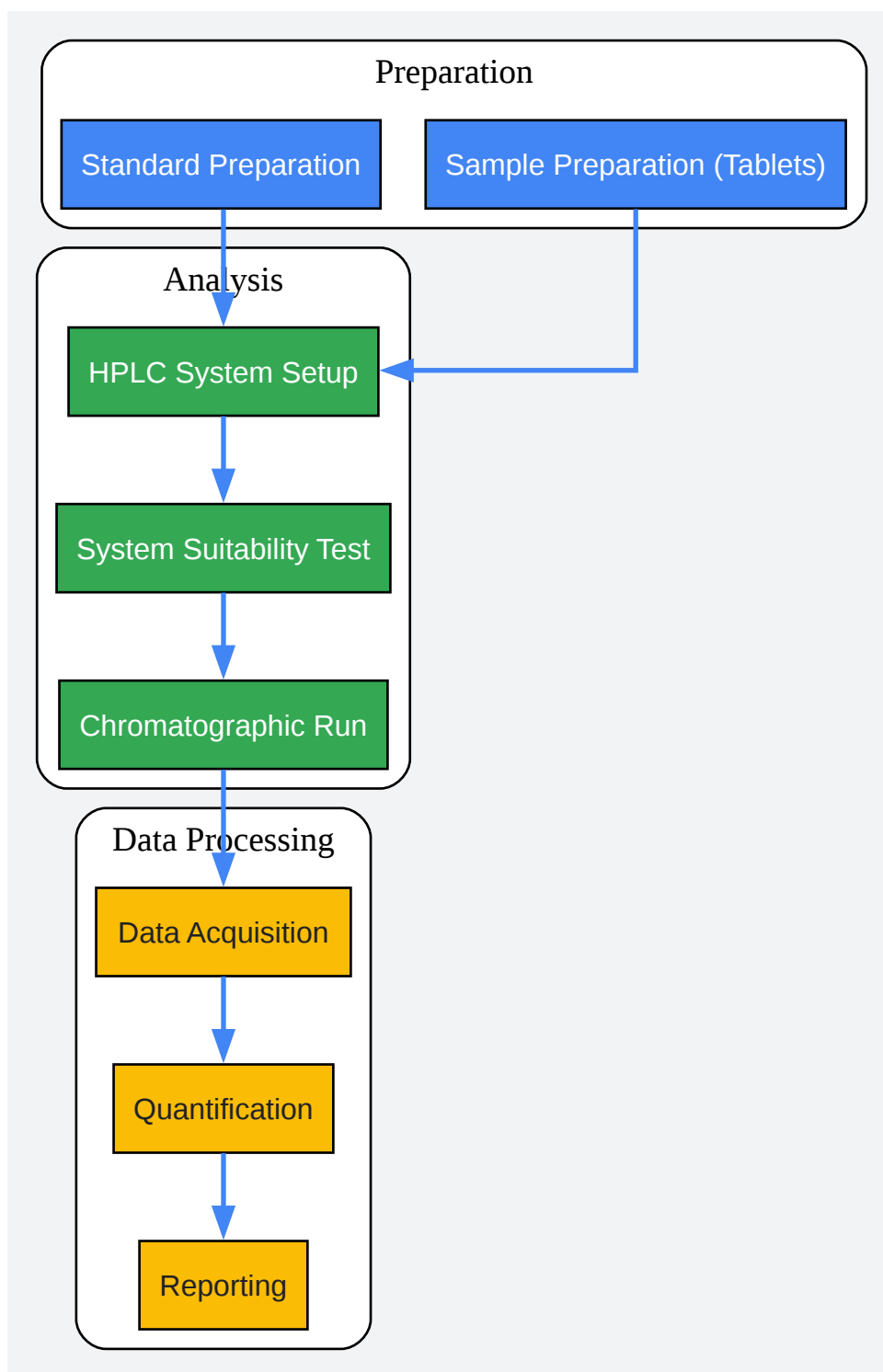
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Parameter | Value (µg/mL)    |
|-----------|------------------|
| LOD       | 0.3 - 0.76[6][9] |
| LOQ       | 1.1 - 2.29[6][9] |

Table 6: Robustness

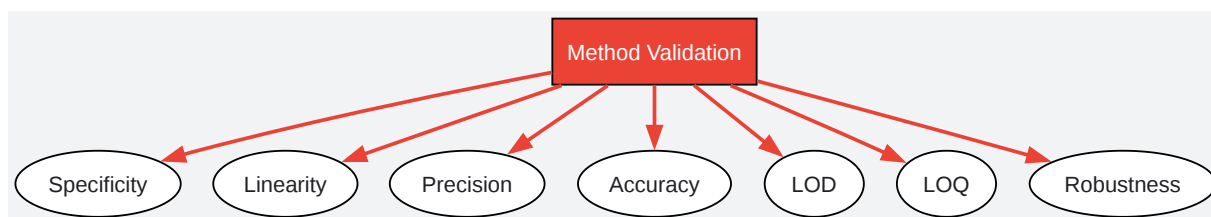
The method was found to be robust with respect to small, deliberate variations in flow rate, mobile phase composition, and pH.

## Visualizations



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Caption: Experimental workflow for HPLC-UV analysis of **Meclozine Dihydrochloride**.



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Caption: Logical relationship of analytical method validation parameters.

## Conclusion

The presented HPLC-UV method is simple, rapid, accurate, and precise for the quantification of **Meclozine Dihydrochloride** in pharmaceutical formulations. The method has been successfully validated according to ICH guidelines and is suitable for routine quality control analysis. The provided experimental protocol and validation data demonstrate the reliability and robustness of this analytical procedure.

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